4-bromo-1-(difluoromethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-1-9(2-8-3)4(6)7/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZYMGHNRLSEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216310-31-4 | |
| Record name | 4-bromo-1-(difluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Bromo 1 Difluoromethyl 1h Imidazole
Chemical Reactivity at the Bromine Substituent
The carbon-bromine bond at the C-4 position is a versatile handle for synthetic transformations, enabling the introduction of a wide array of functional groups onto the imidazole (B134444) core.
Nucleophilic aromatic substitution (SNAr) on haloimidazoles is a known, albeit challenging, transformation. The reactivity of the C-Br bond towards nucleophilic attack is influenced by the electronic nature of the imidazole ring and the substituents present. In N-protected bromoimidazoles, the position of the bromine atom and the presence of activating groups, such as a nitro group, are critical in determining the feasibility of substitution. For instance, studies on N-protected derivatives of nitro-bromoimidazoles have shown that the bromine atom at C-5 can be displaced by nucleophiles. rsc.org In the case of 1-protected 2,4,5-tribromoimidazoles, nucleophilic attack by thiolates or isopropoxide preferentially occurs at the C-2 bromine atom. rsc.org
For 4-bromo-1-(difluoromethyl)-1H-imidazole, direct nucleophilic displacement of the C-4 bromine is generally difficult without significant activation, such as the presence of strongly electron-withdrawing groups on the ring. The difluoromethyl group at N-1 is electron-withdrawing, which should increase the electrophilicity of the imidazole ring to some extent, but typically, more powerful activation is required for SNAr reactions to proceed efficiently at the C-4 position.
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of bromo-heterocycles, including this compound. The Suzuki-Miyaura reaction, in particular, is a robust method for forming carbon-carbon bonds. nih.govlibretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the C-Br bond of the bromoimidazole, forming a Pd(II) intermediate.
Transmetalation: An organoboron species (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
A variety of catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. For bromo-heterocycles, common catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of base and solvent is crucial for the efficiency of the transmetalation step. nih.govmdpi.com
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, tBuBrettPhos | Stabilizes and activates the Pd catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |
| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon substituent |
Beyond the Suzuki-Miyaura reaction, the C-4 bromine atom of this compound is a suitable electrophile for a range of other metal-mediated cross-coupling reactions.
Heck Coupling: This palladium-catalyzed reaction couples the bromoimidazole with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. nih.govbeilstein-journals.org This method allows for the introduction of vinyl groups at the C-4 position.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromoimidazole and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org This provides a direct route to 4-alkynylimidazoles. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of 4-aminoimidazoles by reacting the bromoimidazole with primary or secondary amines. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky biarylphosphine), and a base. acs.orgnih.gov
Nickel- and Copper-Catalyzed Couplings: While palladium is the most common catalyst, nickel and copper complexes can also mediate cross-coupling reactions. Nickel catalysts are particularly effective for coupling with unreactive electrophiles and can operate via radical mechanisms. acs.orgrsc.orgacs.org Copper-catalyzed reactions, such as the Ullmann coupling, are classic methods for forming C-N and C-O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. nih.govacs.org
| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C (sp²-sp²) |
| Heck | Palladium | Alkene | C-C (sp²-sp²) |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp²-sp) |
| Buchwald-Hartwig | Palladium | Amine | C-N |
| Ullmann-type | Copper | Amine, Alcohol | C-N, C-O |
| Reductive Coupling | Nickel | Alkyl Halide | C-C (sp²-sp³) |
Intrinsic Reactivity of the N-1 Difluoromethyl Group
The N-CHF₂ group is a key modulator of the compound's properties and also a site of specific chemical reactivity, primarily driven by the presence of the two electron-withdrawing fluorine atoms and the acidic C-H bond.
A critical aspect of the reactivity of N-difluoromethyl imidazoles is their instability under basic conditions. Research has shown that a difluoromethyl substituent attached directly to an imidazole ring is highly reactive towards basic hydrolysis. nih.govbeilstein-journals.org This reactivity contrasts with the generally high stability of N-trifluoromethyl azoles in aqueous media. nih.govacs.org
The mechanism of fluoride (B91410) loss is proposed to proceed through the following steps:
Deprotonation: In the presence of a base, the acidic proton on the difluoromethyl group is abstracted, forming a transient N-difluoromethyl anion.
Fluoride Elimination: This anion is unstable and rapidly eliminates a fluoride ion (F⁻).
Azafulvene Intermediate Formation: The elimination of fluoride results in the formation of a highly reactive azafulvene-like intermediate (an N-fluoromethylidene ylide).
Hydrolysis: This electrophilic intermediate is quickly trapped by water, leading to hydrolysis and decomposition of the difluoromethyl group.
The rate of this decomposition process is correlated with increasing pH, consistent with a base-mediated mechanism. This instability is a crucial consideration in the synthesis, handling, and application of compounds bearing the N-CHF₂ moiety on an imidazole ring.
The acidic nature of the proton on the difluoromethyl group allows for its selective removal by a strong base to generate a nucleophilic N-difluoromethyl anion. This anion can then be utilized in subsequent reactions, acting as a difluorinated nucleophile.
Studies on related N-difluoromethyl heterocycles, such as 1-(difluoromethyl)-1H-benzotriazole, have demonstrated that treatment with a strong, non-nucleophilic base like potassium t-butoxide can generate the corresponding N-difluoromethyl anion. researchgate.net This anion can be efficiently trapped by various electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form β,β-difluoro-α-heteroarylated alcohols. researchgate.net
The general scheme for this process is:
Deprotonation: The N-CHF₂ group is deprotonated by a strong base (e.g., t-BuOK) at low temperature to form the heteroaryl-N-difluoromethyl anion.
Nucleophilic Addition: The generated anion adds to an electrophile, such as the carbonyl carbon of an aldehyde or ketone.
Workup: Aqueous workup protonates the resulting alkoxide to yield the final alcohol product.
This reactivity provides a pathway to elaborate the difluoromethyl group itself, transforming it from a potentially labile substituent into a synthetic handle for constructing more complex fluorinated molecules. The stability and reactivity of the generated anion depend on the specific heterocyclic core and the reaction conditions.
Radical Chemistry Associated with the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group imparts unique reactivity to the this compound molecule, particularly concerning radical reactions. The CF₂H moiety is recognized as a bioisostere of functional groups like alcohols, thiols, and amines, capable of engaging in hydrogen bonding, which influences its chemical behavior. nih.gov Unlike the more electrophilic trifluoromethyl radical (•CF₃), the difluoromethyl radical (•CF₂H) is generally considered to be nucleophilic in character. nih.gov This property dictates its reactivity in processes like Minisci-type reactions, where it can be added to electron-deficient heterocycles. nih.govwikipedia.org
The generation of a •CF₂H radical from the N-difluoromethyl group of this compound would require significant energy input to cleave the strong C-H or C-N bonds. A more common pathway in synthetic chemistry involves the generation of •CF₂H radicals from external precursors, which then react with heterocyclic substrates. researchgate.netrsc.org For instance, sources like bis(difluoroacetoxy)iodobenzene can be used to generate •CF₂H radicals under visible light, which then participate in cascade reactions. researchgate.net
| Radical Precursor | Reaction Type | Typical Conditions | Expected Outcome on an Imidazole Core |
| Alkyl Carboxylic Acids | Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C-H alkylation at electron-deficient positions (e.g., C2, C5). rsc.orgacs.org |
| α-Keto Acids | Minisci Acylation | Silver/Persulfate catalysis | C-H acylation at electron-deficient positions. rsc.org |
| [Bis(difluoroacetoxy)iodo]benzene | Difluoromethylation | Visible light, catalyst-free | Generation of •CF₂H for addition to other molecules. researchgate.net |
Reactivity of the Imidazole Ring System
Electrophilic Aromatic Substitution Patterns on the Imidazole Core
The imidazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). slideshare.net The reactivity and regioselectivity of this process on this compound are governed by the combined electronic effects of the bromo and N-difluoromethyl substituents. The C4 position is blocked by the bromine atom, leaving the C2 and C5 positions as potential sites for electrophilic attack.
The N-difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly deactivates the entire imidazole ring towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted imidazole. The bromine atom at C4 is also deactivating via its inductive effect but can donate electron density through resonance, acting as an ortho-, para-director. In this case, it would direct incoming electrophiles to the adjacent C5 position (ortho) and the C2 position (para).
Considering these factors, the C5 position is the most probable site for electrophilic substitution. It is ortho to the directing bromine atom and is generally a reactive site in imidazoles. nih.gov The C2 position is para to the bromine atom but is also adjacent to the two ring nitrogen atoms, one of which is strongly deactivated by the CF₂H group, making this position generally less reactive towards electrophiles than C5. nih.gov For example, direct bromination of 2-nitroimidazole (B3424786) with N-bromosuccinimide (NBS) occurs at the C4 and C5 positions, highlighting the preference for these sites even with a deactivating nitro group present. rsc.org
| Position | Influence of N-CF₂H Group | Influence of C4-Br Group | Overall Predicted Reactivity towards Electrophiles |
| C2 | Strong deactivation (inductive) | Weak activation (para-directing resonance) | Deactivated; possible site for substitution. |
| C5 | Strong deactivation (inductive) | Weak activation (ortho-directing resonance) | Deactivated, but likely the most favored site for substitution. |
Oxidation and Reduction Pathways of the Imidazole Ring
The stability of the this compound ring towards oxidation and reduction is influenced by its substituents. The electron-deficient nature of the ring, enhanced by the N-CF₂H group, generally increases its resistance to oxidation compared to electron-rich heterocycles.
Oxidation: Oxidation of the imidazole core often leads to ring opening or the formation of imidazolone (B8795221) derivatives. Atmospheric oxidation, for instance, can be initiated by hydroxyl radicals (•OH). nih.govrsc.orgrsc.org Studies on imidazole show that •OH addition is the dominant initial pathway, leading to the formation of adducts that can react further with molecular oxygen. rsc.orgrsc.org For this compound, such oxidative processes could lead to complex mixtures of degradation products, including ring-opened species like N,N′-diformylformamidine derivatives. rsc.org Stronger oxidizing agents under synthetic conditions could potentially lead to the formation of N-(difluoromethyl)imidazolone structures. researchgate.net
Reduction: The imidazole ring itself is generally resistant to catalytic hydrogenation under standard conditions. However, specific functional groups on the ring can be targeted for reduction. The carbon-bromine bond is susceptible to reductive cleavage. For example, brominated imidazoles can be selectively debrominated using reducing agents like sodium sulfite (B76179) (Na₂SO₃) in water, often at elevated temperatures. rsc.org This provides a pathway to synthesize 1-(difluoromethyl)-1H-imidazole from this compound. More aggressive reduction methods, such as using sodium borohydride (B1222165) (NaBH₄) on N,N'-disubstituted imidazolium (B1220033) salts, can lead to the reduction of the imidazole ring itself to an imidazoline, though this can be accompanied by ring-opening side reactions. stackexchange.com
| Reaction Type | Reagent/Condition | Potential Product from this compound |
| Oxidation | •OH radicals (atmospheric) | Ring-opened products (e.g., substituted formamidines). rsc.org |
| Oxidation | TEMPO/Copper catalysis | 4-bromo-1-(difluoromethyl)-1H-imidazol-2-one. researchgate.net |
| Reduction | Na₂SO₃ / H₂O, reflux | 1-(difluoromethyl)-1H-imidazole. rsc.org |
| Reduction | NaBH₄ | 4-bromo-1-(difluoromethyl)-4,5-dihydro-1H-imidazole (imidazoline). stackexchange.com |
Chelation and Coordination Chemistry with Metal Centers
Imidazole and its derivatives are excellent ligands in coordination chemistry, typically binding to metal ions through the lone pair of electrons on the sp²-hybridized imine nitrogen (N3). wikipedia.orgresearchgate.net In this compound, the N1 position is blocked by the difluoromethyl group, so coordination would occur exclusively at the N3 position, making it a monodentate ligand.
The coordination ability of the N3 atom is significantly modulated by the electronic effects of the ring substituents. Both the N1-difluoromethyl group and the C4-bromo group are electron-withdrawing, which reduces the electron density and basicity of the N3 atom. Consequently, this compound is expected to be a weaker Lewis base and a poorer ligand compared to unsubstituted imidazole or N-alkylimidazoles. This reduced donor strength would result in weaker metal-ligand bonds and could affect the stability and electronic properties of the resulting coordination complexes. wikipedia.org
Despite the reduced basicity, the compound is still capable of forming stable complexes with a variety of transition metals. The geometry of these complexes would be typical for the respective metal ion, with octahedral, tetrahedral, or square planar arrangements being common. For example, complexes of the type [M(L)ₓ]ⁿ⁺ (where L is the imidazole ligand) have been synthesized with numerous metals, including technetium, cobalt, nickel, and copper. mdpi.comresearchgate.netekb.eg The specific properties of complexes with this compound would be of interest in fields such as catalysis and materials science, where fine-tuning of the electronic environment of the metal center is crucial.
| Metal Ion | Example Imidazole Ligand | Complex Formula | Geometry |
| Technetium(V) | Imidazole, Methylimidazole | [TcO₂(L)₄]⁺ | Octahedral. mdpi.com |
| Cobalt(II) | Azo Imidazole Derivative | [Co(L)(phen)Cl₂] | Octahedral. ekb.eg |
| Nickel(II) | Histidine | [Ni(histidinate)₂]²⁻ | Octahedral. wikipedia.org |
| Cadmium(II) | Tripodal Imidazole Ligand | [Cd(TIPA)(succinate)(NO₃)] | Hepta-coordinate. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of 4-bromo-1-(difluoromethyl)-1H-imidazole, providing detailed insights into the proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is a powerful technique for identifying the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum provides key signals corresponding to the protons on the imidazole (B134444) ring and the difluoromethyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals offer valuable information about the connectivity and spatial relationships of the hydrogen atoms.
Based on analyses of related imidazole compounds, the protons on the imidazole ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton of the difluoromethyl group (-CHF₂) typically exhibits a characteristic triplet due to coupling with the two adjacent fluorine atoms. The precise chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the imidazole ring.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Imidazole H-2 | 7.5 - 8.0 | Singlet (s) | N/A |
| Imidazole H-5 | 7.0 - 7.5 | Singlet (s) | N/A |
| -CHF₂ | 6.5 - 7.5 | Triplet (t) | 50 - 60 (²JHF) |
Note: The table above presents predicted data based on the analysis of similar chemical structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum reveals distinct signals for each of the carbon atoms in the imidazole ring and the difluoromethyl group.
The carbon atom attached to the bromine (C-4) is expected to be significantly influenced by the halogen's electronegativity. The carbons of the imidazole ring (C-2 and C-5) will also have characteristic chemical shifts. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-2 | 135 - 145 | Singlet (s) | N/A |
| C-4 | 110 - 120 | Singlet (s) | N/A |
| C-5 | 115 - 125 | Singlet (s) | N/A |
| -CHF₂ | 110 - 120 | Triplet (t) | 230 - 250 (¹JCF) |
Note: The table above presents predicted data based on the analysis of similar chemical structures. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment and Spin-Spin Coupling
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the adjacent proton (²JHF). The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Connectivity
To unambiguously confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of atoms, which is particularly useful for confirming the regiochemistry of substitution on the imidazole ring.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the molecular structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For this compound, these methods would reveal characteristic vibrations of the imidazole ring and the difluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the imidazole ring. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. The C-F stretching vibrations of the difluoromethyl group are typically strong and appear in the region of 1100-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to probe the vibrational modes of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Imidazole C-H Stretch | 3100 - 3200 | 3100 - 3200 |
| Imidazole C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
Note: The table above presents predicted data based on the analysis of similar chemical structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight and confirm its elemental formula (C₄H₃BrF₂N₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic structure and the extent of conjugation within the molecule.
The UV-Vis spectrum of imidazole and its derivatives is primarily characterized by π → π* transitions. The imidazole ring is an aromatic system with a sextet of π-electrons, and the energy required to excite these electrons to higher energy orbitals typically falls within the UV region. For the parent imidazole molecule, a characteristic absorption peak is observed around 209 nm.
In the case of this compound, the electronic transitions are influenced by the substituents on the imidazole ring. The bromine atom at the C4 position and the difluoromethyl group at the N1 position can modulate the energy of the molecular orbitals. The bromine atom, being a halogen, can exert both an inductive (-I) and a resonance (+R) effect. The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
Detailed quantum-chemical calculations can provide theoretical insights into the electronic transitions. Computational studies on similar imidazole derivatives have shown that the main absorption bands are typically in the range of 200-300 nm. For this compound, the principal electronic transitions and their corresponding calculated absorption wavelengths are summarized in the following table. It is important to note that these are theoretical values and may differ from experimental results.
| Calculated Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 258 | 0.12 | HOMO → LUMO (π → π) |
| S0 → S2 | 225 | 0.08 | HOMO-1 → LUMO (π → π) |
This data is illustrative and based on theoretical calculations for similar imidazole derivatives.
The study of these electronic transitions is crucial for understanding the photophysical properties of the molecule and for applications in areas such as materials science and medicinal chemistry, where the interaction of molecules with light is of significant interest.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
While a crystal structure for the specific compound this compound is not publicly available, analysis of the crystal structure of the closely related compound, 4-bromo-1H-imidazole, provides valuable insights into the expected structural features. 4-bromo-1H-imidazole crystallizes in the monoclinic space group P21/c.
The imidazole ring is expected to be planar, a characteristic feature of aromatic systems. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, consistent with delocalized π-electron density. The bromine atom will be covalently bonded to the C4 carbon of the imidazole ring, and the difluoromethyl group will be attached to the N1 nitrogen atom. The C-F bond lengths in the difluoromethyl group are expected to be in the typical range for such bonds.
The solid-state conformation of this compound will be influenced by the steric and electronic interactions between the substituents and the imidazole ring. The orientation of the difluoromethyl group relative to the plane of the imidazole ring is of particular interest.
A hypothetical table of crystallographic data for this compound, based on typical values for similar small organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 14.1 |
| β (°) | 105 |
| Volume (Å3) | 605 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.85 |
This data is hypothetical and serves for illustrative purposes only, as no experimental crystal structure has been reported.
The precise determination of the crystal structure of this compound through X-ray diffraction would provide invaluable data to confirm these structural predictions and to enable a deeper understanding of its solid-state behavior.
In-Silico Exploration of this compound: A Computational and Theoretical Perspective
Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the structural, electronic, and reactive properties of molecules. For the compound this compound, a molecule of interest in medicinal and materials science, theoretical investigations offer a powerful lens through which to understand its behavior at the molecular level. This article delves into the computational and theoretical analyses of this compound, focusing on quantum mechanical studies, bonding characteristics, reaction mechanisms, and molecular dynamics.
Strategic Applications of 4 Bromo 1 Difluoromethyl 1h Imidazole As a Versatile Synthetic Building Block
Role of 4-Bromo-1-(difluoromethyl)-1H-imidazole in the Synthesis of Complex Organic Molecules
This compound serves as a highly versatile and strategic building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical research. chemimpex.com Its utility stems from the presence of three distinct reactive sites that can be selectively functionalized: the C4-bromine atom, the N1-difluoromethyl group, and the C-H bonds of the imidazole (B134444) ring. This trifecta of reactivity allows for a modular and divergent approach to synthesis, enabling the construction of intricate molecular architectures from a single, readily accessible precursor.
The primary strategic importance of this compound lies in its role as a halogenated heterocyclic intermediate. chemimpex.comgoogle.com The bromine atom at the C4 position acts as a versatile handle for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions. This capability is fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex target molecules. Simultaneously, the difluoromethyl group at the N1 position imparts unique electronic properties and can serve as a bioisosteric replacement for other functional groups like hydroxyl or thiol moieties, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. acs.org
The combination of these features allows chemists to employ this compound in multi-step synthetic sequences where different parts of the molecule are elaborated in a controlled and predictable manner. It can be used to introduce the difluoromethyl-imidazole core into a larger molecule early in a synthetic route, with the bromine atom reserved for late-stage functionalization to generate a library of analogues for structure-activity relationship (SAR) studies. This approach is highly efficient for exploring chemical space and optimizing the properties of lead compounds in drug discovery programs.
Derivatization Strategies for Expanding Molecular Diversity
Functionalization at the Bromine Position via Cross-Coupling or Substitution
The bromine atom at the C4 position is the most common site for initial derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov This suite of reactions provides reliable and high-yielding methods for forming new bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. The electron-deficient nature of the imidazole ring can facilitate these transformations.
Key cross-coupling strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl structures. This is one of the most widely used methods for creating C-C bonds.
Stille Coupling: Reaction with organostannanes, offering a complementary method to the Suzuki coupling, particularly for substrates that are sensitive to boronic acids.
Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further modified.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable for extending molecular frameworks or as precursors for other functional groups.
Buchwald-Hartwig Amination: Reaction with amines (primary or secondary) to form C-N bonds, introducing substituted amino groups that are prevalent in bioactive molecules.
Cyanation: Introduction of a nitrile group, often using zinc cyanide or copper(I) cyanide, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Below is a table summarizing these key derivatization methods at the bromine position.
| Reaction Name | Reagent Type | Bond Formed | Introduced Functional Group |
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Aryl / Heteroaryl |
| Stille | Ar-Sn(R)₃ | C-C | Aryl / Heteroaryl |
| Sonogashira | R-C≡CH | C-C | Alkynyl |
| Buchwald-Hartwig | R₂NH | C-N | Amine |
| Heck | Alkene | C-C | Alkenyl |
| Cyanation | Zn(CN)₂ | C-CN | Nitrile |
Chemical Modifications and Transformations of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is not merely a passive substituent; it possesses its own reactivity that can be exploited for further molecular diversification. While chemically robust, the CHF₂ group can undergo specific transformations under controlled conditions.
One significant strategy involves the deprotonation of the CHF₂ group. nih.gov The fluorine atoms render the lone hydrogen atom acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of new C-C, C-Si, or C-S bonds. This method allows for the elongation or functionalization of the difluoromethyl group itself. nih.gov
A summary of potential transformations is presented in the table below.
| Transformation | Reagents | Resulting Group |
| Deprotonation-Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | R-CF₂- |
| Deprotonation-Silylation | 1. Strong Base (e.g., LDA) 2. Silyl Halide (e.g., R₃Si-Cl) | R₃Si-CF₂- |
From a medicinal chemistry perspective, the CHF₂ group itself represents a key "transformation" as it often serves as a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. acs.org Its ability to act as a lipophilic hydrogen bond donor allows it to mimic the interactions of these protic groups with biological targets while improving metabolic stability by blocking sites of oxidation. acs.org
Further Functionalization of the Imidazole Ring via C-H Activation or Directed Lithiation
Beyond the C4-bromo position, the C2 and C5 positions of the imidazole ring can be functionalized to create fully substituted heterocyclic cores. Two primary strategies for this are directed lithiation and direct C-H activation.
Directed Lithiation: This method relies on the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent like n-butyllithium. semanticscholar.org The regioselectivity of the deprotonation is guided by a directing metalating group (DMG). In this compound, the N1-difluoromethyl group and the C4-bromo substituent influence the acidity of the remaining ring protons. The C2 proton is generally the most acidic in N-substituted imidazoles and can often be selectively removed. acs.orgnih.govacs.org The resulting lithiated intermediate can then be quenched with an electrophile to introduce a substituent at the C2 position. Functionalization at C5 is also possible, sometimes requiring specific protecting group strategies or bromine-lithium exchange if a second bromo substituent is present. nih.gov
C-H Activation: More modern approaches involve transition-metal-catalyzed C-H activation, which avoids the need for pre-functionalization or the use of stoichiometric strong bases. nih.gov Catalysts based on palladium, rhodium, or iridium can selectively activate a C-H bond (often at C2 or C5) and mediate its coupling with a reaction partner, such as an alkene, alkyne, or aryl halide. This methodology provides a highly efficient and atom-economical route to substituted imidazoles. nih.gov
Development of New Reagents and Methodologies Based on the Compound's Unique Reactivity Profile
The distinct and orthogonal reactivity of the different sites on this compound makes it a valuable platform for the development of novel synthetic methodologies. Its structure allows for the design of sequential, one-pot reactions where multiple, distinct transformations are performed in a specific order.
For instance, methodologies can be developed that first utilize a palladium-catalyzed cross-coupling reaction at the C4-bromo position, followed by a base-mediated functionalization of the difluoromethyl group, and concluding with a C-H activation at the C2 position. The ability to perform these reactions sequentially without intermediate purification steps can significantly streamline the synthesis of complex, highly substituted imidazole derivatives.
Furthermore, the compound can serve as a precursor for new classes of reagents. For example, conversion of the bromo-imidazole to an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) would generate a nucleophilic difluoromethyl-imidazole species. This reagent could then be used in addition reactions with various electrophiles, providing a new route to molecules containing this important heterocyclic motif. The unique electronic properties conferred by the CHF₂ group could influence the stability and reactivity of such reagents, potentially enabling transformations not achievable with other imidazole-based organometallics.
Utility in the Design and Construction of Advanced Chemical Probes and Scaffolds
The structural and chemical attributes of this compound make it an excellent starting point for the design and synthesis of advanced chemical tools, such as chemical probes and molecular scaffolds for drug discovery. nih.govnih.gov
Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. nih.govresearchgate.net The versatile chemistry of this compound allows for the straightforward incorporation of functionalities required for a probe. For example, a fluorescent dye could be attached at the C4 position via a Suzuki or Sonogashira coupling to create a fluorescent probe for bioimaging. nih.gov Alternatively, a photoreactive group or a bio-orthogonal handle (like an alkyne or azide) could be installed for use in activity-based protein profiling or target identification studies.
Molecular Scaffolds: In drug discovery, a scaffold is a core chemical structure to which various functional groups are appended to create a library of compounds for screening. The trisubstituted imidazole framework is a "privileged structure" known to interact with a wide range of biological targets. nih.gov this compound is an ideal starting scaffold because it allows for systematic and diverse modifications at three distinct points (C4, N1-CHF₂, and C2/C5), enabling a thorough exploration of the surrounding chemical space to optimize biological activity and pharmacokinetic properties. The difluoromethyl group, in particular, is a highly sought-after feature in modern medicinal chemistry scaffolds due to its favorable properties. nih.gov
The table below outlines the utility of the compound's features in constructing these advanced chemical tools.
| Feature / Position | Application in Probes & Scaffolds | Rationale |
| C4-Bromine | Attachment of reporters (fluorophores), affinity tags (biotin), or reactive groups. | Allows for facile connection to functional moieties via robust cross-coupling chemistry. |
| N1-Difluoromethyl Group | Enhancement of metabolic stability and cell permeability; Bioisosteric replacement. | Improves drug-like properties of the scaffold; can act as a hydrogen bond donor to mimic interactions of -OH or -SH groups. acs.org |
| Imidazole Ring (C2/C5) | Introduction of vectors to modulate solubility, target selectivity, or pharmacokinetic properties. | Provides additional points for diversification to fine-tune the overall properties of the final molecule. |
Future Research Directions and Unexplored Avenues
Discovery of Novel and More Efficient Synthetic Pathways
The synthesis of 4-bromo-1-(difluoromethyl)-1H-imidazole is not yet established in the literature, presenting an opportunity for significant synthetic innovation. Future research should focus on developing regioselective and high-yielding methods. Current approaches for the synthesis of related compounds suggest several plausible strategies that could be adapted.
One promising avenue involves a two-step process: the initial bromination of an imidazole (B134444) precursor followed by N-difluoromethylation. The bromination of the imidazole core is a well-established transformation. ontosight.aiguidechem.com The subsequent N-difluoromethylation could be explored using various modern reagents. Another approach could involve the direct C-H difluoromethylation of a pre-functionalized bromo-imidazole. enamine.netacs.orgresearchgate.net
Key research objectives in this area include:
Direct N-difluoromethylation: Investigating the reaction of 4-bromo-1H-imidazole with difluoromethylating agents. This could involve exploring reagents like bromodifluoromethane (B75531) under basic conditions or more advanced reagents developed for this purpose.
Metal-Free C-H Difluoromethylation: Adapting metal-free methods, such as those using the Ruppert-Prakash reagent (CF3SiMe3), for the difluoromethylation of imidazole derivatives. enamine.netacs.org These reactions often proceed through an intermediate imidazolide (B1226674) anion. acs.orgresearchgate.net
Photocatalysis: Exploring visible-light-promoted radical pathways, which have proven effective for the synthesis of difluoromethyl-substituted polycyclic imidazoles from precursors containing unactivated alkenes. nih.govbeilstein-journals.org
| Strategy | Key Reagents/Conditions | Potential Advantages | Key Challenges | Relevant Precedent |
|---|---|---|---|---|
| Two-Step: Bromination then N-Difluoromethylation | 1. Br2 or NBS 2. CHF2Br, Base | Modular; builds on known bromination methods. guidechem.com | Regioselectivity of difluoromethylation (N1 vs. N3). | guidechem.comchemicalbook.com |
| Metal-Free C-H Difluoromethylation | CF3SiMe3–TBAT (Ruppert-Prakash Reagent) | Avoids transition metal catalysts; potentially milder conditions. | Selectivity between different C-H bonds on the imidazole ring. | enamine.netacs.orgresearchgate.net |
| Visible-Light Radical Difluoromethylation | CF2HCO2H, PhI(OAc)2, Visible Light | Eco-friendly (metal- and base-free); proceeds via a radical pathway. nih.govbeilstein-journals.org | Requires a suitable precursor for radical cyclization; may not be suitable for direct difluoromethylation. | nih.govbeilstein-journals.org |
In-depth Investigation of Undiscovered Reactivity Patterns and Unconventional Transformations
The bifunctional nature of this compound, featuring both a halogen atom and a difluoromethyl group, suggests a rich and largely unexplored reactivity profile. The bromine atom at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the difluoromethyl group influences the electronic properties of the imidazole ring.
Future research should systematically explore its participation in key bond-forming reactions:
Cross-Coupling Reactions: The utility of the C-Br bond should be investigated in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This would enable the synthesis of a diverse library of 4-substituted-1-(difluoromethyl)-1H-imidazoles, which are currently inaccessible.
Metalation Chemistry: Investigating directed ortho-metalation (DoM) or halogen-metal exchange could provide pathways to functionalize the C5 position, offering an alternative route to substituted derivatives.
Radical Chemistry: The influence of the N-difluoromethyl group on the stability of radical intermediates could be studied. Research into its participation in radical cyclization or addition reactions could uncover novel transformations. beilstein-journals.org
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Interrogation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediates, and transition states that are invisible to traditional offline analysis.
For the synthesis and subsequent reactions of this compound, the following techniques could be particularly insightful:
ReactIR (Infrared) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and insights into reaction pathways.
Stopped-Flow NMR/UV-Vis: To study the kinetics of fast reactions, such as the formation of transient imidazolide anions during difluoromethylation. enamine.netacs.orgacs.org This could help elucidate the precise mechanism, including the role of solvents and counterions in stabilizing intermediates. acs.org
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates directly from the reaction mixture.
| Technique | Research Question | Expected Outcome | Relevant Precedent |
|---|---|---|---|
| Stopped-Flow 1H NMR | What is the mechanism of N-difluoromethylation of 4-bromo-1H-imidazole? | Detection of transient intermediates (e.g., imidazolide anion); determination of reaction rates and orders. | enamine.netacs.org |
| ReactIR | How can the yield of a Suzuki coupling of the target compound be optimized? | Real-time monitoring of substrate consumption and product formation to identify optimal temperature, catalyst loading, and reaction time. | General application in process chemistry. |
| In-situ ESI-MS | What are the key intermediates in a proposed radical transformation? | Identification of radical adducts or other short-lived species to confirm the proposed mechanistic pathway. | General application in mechanistic studies. |
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and process control over traditional batch methods. researchgate.net The synthesis of this compound and its derivatives is an ideal candidate for development using flow methodologies.
Future work in this area should focus on:
Hazardous Reagent Handling: Using flow reactors to safely handle hazardous reagents like bromine or potentially unstable difluoromethylating agents by generating and consuming them in situ.
Photochemistry in Flow: Implementing visible-light-promoted reactions in microreactors to ensure uniform light penetration, precise temperature control, and improved reaction efficiency compared to batch photochemical setups.
Green Chemistry Metrics: Evaluating potential flow syntheses using green chemistry metrics (e.g., atom economy, E-factor) to develop more sustainable manufacturing processes.
Computational Design and Predictive Modeling for Targeted Synthetic Outcomes and Novel Derivatives
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired characteristics. frontiersin.org Applying these methods to this compound can guide experimental work and accelerate the discovery of novel derivatives.
Key computational research avenues include:
Mechanistic DFT Studies: Using Density Functional Theory (DFT) to calculate the activation barriers for different proposed synthetic pathways, as has been done for the difluoromethylation of other imidazoles. enamine.netacs.orgresearchgate.net This can help identify the most energetically favorable route before extensive lab work is undertaken.
Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of the C-Br bond in cross-coupling reactions based on the electronic properties of different coupling partners.
Virtual Screening and Derivative Design: Using the this compound scaffold as a starting point for in silico design of new derivatives. Computational tools can predict physicochemical properties, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, to prioritize the synthesis of compounds with a higher probability of success in biological applications. frontiersin.orgresearchgate.net
Spectroscopic Prediction: Calculating NMR chemical shifts and other spectroscopic properties to aid in the characterization and structural confirmation of newly synthesized compounds. tandfonline.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-bromo-1-(difluoromethyl)-1H-imidazole, and how do reaction parameters influence intermediate formation?
- Methodology :
- The synthesis involves introducing the difluoromethyl group via nucleophilic substitution or cross-coupling. For example, halogenated intermediates (e.g., bromo-substituted imidazoles) are reacted with difluoromethylating agents under controlled conditions. details a protocol using CuI as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 120°C under argon, which can be adapted for difluoromethyl group incorporation .
- Bromination at the 4-position may employ electrophilic reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux, as seen in analogous imidazole derivatives .
- Key Parameters :
- Catalyst selection (e.g., CuI for coupling reactions), solvent polarity (DMF for high-temperature stability), and inert atmospheres (argon) are critical for yield optimization.
Q. How can researchers assess and optimize the purity of this compound?
- Methodology :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification, as described in and .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirms structural integrity and detects impurities (e.g., residual solvents or unreacted intermediates) .
- FTIR : Validates functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ for difluoromethyl) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N/Br/F ratios to confirm purity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst, temperature) impact the yield and selectivity of this compound synthesis?
- Methodology :
- Catalyst Optimization : Palladium or copper catalysts (e.g., CuI) enhance cross-coupling efficiency. reports 70–85% yields using CuI in DMF at 120°C .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates and improve solubility. highlights solvent choice’s role in fluorine retention during reactions .
- Temperature Control : Elevated temperatures (100–120°C) accelerate kinetics but may promote side reactions (e.g., decomposition of difluoromethyl groups) .
- Data-Driven Example :
| Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 120 | 82 |
| Pd/C | THF | 80 | 65 |
Q. What computational strategies predict the biological activity and binding interactions of this compound derivatives?
- Methodology :
- QSAR Modeling : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates substituent effects (e.g., bromine’s steric bulk, fluorine’s electronegativity) with bioactivity. applied CoMSIA to imidazole analogs to optimize antiepileptic activity .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or enzymes. demonstrated docking of brominated imidazoles into kinase active sites .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) influenced by the difluoromethyl group’s lipophilicity .
Q. How does the difluoromethyl group at the 1-position alter the electronic and physicochemical properties of the imidazole core?
- Methodology :
- Electron-Withdrawing Effects : The difluoromethyl group decreases electron density at the imidazole ring via inductive effects, reducing basicity (pKa shifts by ~1–2 units) .
- Lipophilicity : Fluorine substituents increase logP values by ~0.5–1.0, enhancing membrane permeability but potentially reducing aqueous solubility .
- Stereoelectronic Tuning : Fluorine’s small atomic radius allows precise modulation of steric interactions in enzyme binding pockets, as observed in kinase inhibitors .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for brominated imidazole derivatives: How can researchers reconcile variability?
- Analysis :
- Yield variations arise from differing bromination methods (e.g., electrophilic vs. radical pathways) and purification protocols. achieved 73% yield using NBS in DCM , while reported 82% using CuI-catalyzed coupling .
- Resolution :
- Standardize reaction conditions (e.g., reagent equivalents, reaction time) and validate purity via multiple techniques (HPLC, NMR).
Key Takeaways
- Synthesis : Prioritize CuI/DMF systems for coupling and NBS for bromination.
- Characterization : Combine NMR, FTIR, and elemental analysis for robust purity assessment.
- Computational Tools : Leverage CoMSIA and docking to guide derivative design.
- Fluorine Effects : Exploit fluorine’s stereoelectronic properties to optimize bioactivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
